molecular formula C15H22N2O B1681056 Sophocarpine CAS No. 6483-15-4

Sophocarpine

Cat. No.: B1681056
CAS No.: 6483-15-4
M. Wt: 246.35 g/mol
InChI Key: AAGFPTSOPGCENQ-JLNYLFASSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sophocarpine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the Sophora alopecuroides plant, followed by purification processes such as crystallization and chromatography . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the stability and purity of the compound.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale extraction from Sophora alopecuroides. The process involves harvesting the plant, drying, and then extracting the alkaloid using solvents like ethanol or methanol. The extract is then subjected to purification steps to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Sophocarpine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Sophocarpine is often compared with other alkaloids derived from Sophora species, such as matrine, oxymatrine, and sophoridine. These compounds share similar pharmacological properties but differ in their chemical structures and specific biological activities . For instance:

This compound’s unique combination of anti-inflammatory, anti-arrhythmic, and anti-tumor properties sets it apart from these similar compounds, making it a versatile and valuable compound in scientific research and medicine .

Biological Activity

Sophocarpine, a natural quinolizidine alkaloid derived from the plant Sophora flavescens, has garnered significant attention due to its diverse biological activities. This article synthesizes current research findings on the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound.

Pharmacological Effects

This compound exhibits a wide range of biological activities, including:

  • Antiviral Activity : this compound has shown promising effects against hepatitis B virus (HBV). Studies indicate that it can inhibit HBV replication in HepG2.2.15 cells, evidenced by reduced secretion of HBsAg and HBeAg . Co-administration with other alkaloids has enhanced this antiviral effect .
  • Anti-inflammatory and Analgesic Properties : Research demonstrates that this compound significantly reduces inflammatory cytokines and mediators in various models. For instance, it attenuates liver injury caused by lipopolysaccharide (LPS) through the modulation of oxidative stress and inflammatory pathways . Additionally, it exhibits analgesic effects in pain models, reducing responses to acetic acid-induced writhing and formalin-induced pain .
  • Anticancer Effects : this compound has been investigated for its anticancer properties. It modulates several signaling pathways, including NF-κB and MAPK, which are crucial in cancer progression . Its efficacy has been noted in various cancer cell lines, although further studies are necessary to confirm these effects in vivo.
  • Cardioprotective Effects : In the context of diabetic cardiomyopathy (DCM), this compound has been shown to protect myocardial cells by improving mitochondrial function and inhibiting apoptosis under hyperglycemic conditions . Its antiarrhythmic properties have also been documented, with a reported efficiency of 89.7% in treating patients with viral myocarditis .

The biological activities of this compound are attributed to its interaction with multiple molecular pathways:

  • NF-κB Pathway : this compound suppresses NF-κB-mediated inflammation both in vitro and in vivo, which is essential for its anti-inflammatory effects . It inhibits the activation of this pathway in various inflammatory models, contributing to reduced cytokine production.
  • Oxidative Stress Modulation : Studies indicate that this compound reduces oxidative stress markers in liver injury models, enhancing antioxidant enzyme activity such as superoxide dismutase (SOD) and catalase (CAT) .
  • Immune Modulation : this compound influences immune responses by downregulating pro-inflammatory cytokines and chemokines through inhibition of STAT1 signaling, which is pivotal in T cell activation .

Case Studies

Several studies exemplify the therapeutic potential of this compound:

  • Liver Injury Model : In a study using LPS-induced liver injury in mice, this compound pre-treatment significantly improved survival rates (73.3% vs. 30% in controls) and reduced liver enzyme levels indicative of injury .
  • Diabetic Cardiomyopathy : Research on diabetic mice demonstrated that this compound treatment improved cardiac function and reduced inflammation markers associated with DCM .
  • Viral Myocarditis Treatment : Clinical data from 220 patients indicated a significant reduction in arrhythmias following treatment with this compound, showcasing its potential as an antiarrhythmic agent .

Summary Table of Biological Activities

Activity TypeEffectReference
AntiviralInhibits HBV replication
Anti-inflammatoryReduces cytokines; protects against LPS-induced liver injury
AnalgesicReduces pain responses in animal models
AnticancerModulates cancer-related signaling pathways
CardioprotectiveProtects against hyperglycemia-induced myocardial injury
AntiarrhythmicHigh efficiency in treating arrhythmias in patients

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Sophocarpine’s anti-tumor effects in glioblastoma (GBM) models?

this compound inhibits GBM cell proliferation by inducing G0/G1 cell cycle arrest and apoptosis. Key experimental approaches include:

  • Cell viability assays : CCK-8 assays (e.g., U251 and C6 cells) to quantify growth inhibition .
  • Cell cycle analysis : Flow cytometry with propidium iodide staining to measure G0/G1 phase accumulation (e.g., Cyclin D1/B1 downregulation) .
  • Apoptosis assays : Annexin V/PI staining and Western blotting for cleaved Caspase-3 and Bcl-2 expression .
  • Pathway validation : Western blotting for PTEN/PI3K/Akt signaling proteins (e.g., Akt-Thr308 phosphorylation) .

Q. How should researchers standardize this compound dosing in in vitro studies?

  • Solubility and storage : Prepare stock solutions in DMSO or ethanol (e.g., 10 mM), stored at -80°C for ≤2 years .
  • Dose range : Typical in vitro doses range from 10–100 μM, validated via dose-response curves in cytotoxicity assays .
  • Controls : Include solvent-only controls (e.g., 0.1% DMSO) to rule out vehicle effects .

Q. What are the recommended assays to assess this compound’s anti-migratory effects in cancer cells?

  • Wound healing assay : Measure gap closure rates in monolayer cultures over 24–48 hours .
  • Transwell migration assay : Quantify cells migrating through Matrigel-coated membranes using crystal violet staining .
  • Immunofluorescence : Track cytoskeletal changes (e.g., F-actin reorganization) via phalloidin staining .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s multi-target effects across cancer types?

  • Context-dependent mechanisms : For example, in hepatocellular carcinoma, this compound induces G0/G1 arrest via Cyclin D1 suppression, whereas in GBM, it targets Akt phosphorylation .
  • Multi-omics integration : Combine RNA sequencing (e.g., PI3K/Akt pathway genes) with phosphoproteomics to identify tissue-specific targets .
  • Dose-response validation : Use orthogonal assays (e.g., kinase activity profiling) to confirm target engagement at varying concentrations .

Q. What experimental strategies address partial rescue effects in PTEN/PI3K/Akt pathway studies involving this compound?

  • Combinatorial inhibition : Co-administer this compound with PI3K inhibitors (e.g., LY294002) to assess synergistic/antagonistic effects .
  • Rescue experiments : Overexpress constitutively active Akt mutants (e.g., myr-Akt) to test pathway dependency .
  • Single-cell sequencing : Resolve heterogeneity in pathway activation across tumor subpopulations .

Q. How should researchers design in vivo studies to validate this compound’s anti-tumor efficacy while minimizing cachexia interference?

  • Model selection : Use orthotopic GBM xenografts (e.g., U251-Luc cells in nude mice) for clinically relevant microenvironments .
  • Dosage optimization : Test 50–100 mg/kg/day via intraperitoneal injection, monitoring tumor volume (MRI/bioluminescence) and body weight .
  • Biomarker analysis : Quantify serum cytokines (e.g., IL-6, TNF-α) to distinguish anti-tumor effects from cachexia modulation .

Q. What methodologies resolve discrepancies in this compound’s reported effects on HERG K+ channels and cardiac toxicity?

  • Patch-clamp electrophysiology : Directly measure HERG current inhibition in HEK293 cells expressing HERG channels .
  • Cardiotoxicity screening : Use human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess arrhythmia risk .
  • PK/PD modeling : Correlate plasma concentrations with HERG inhibition thresholds to define therapeutic windows .

Q. Data Presentation and Reproducibility

Q. How should researchers report conflicting results in this compound’s NF-κB pathway modulation?

  • Transparency : Clearly state experimental conditions (e.g., cell type, stimulation method) in figure legends .
  • Supplementary data : Include raw Western blot images and densitometry calculations in supporting information .
  • Meta-analysis : Compare findings with prior studies (e.g., in gastric vs. liver cancer) to contextualize discrepancies .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) .
  • Multiple comparisons adjustment : Apply Tukey’s HSD test for ANOVA-based analyses of multi-dose experiments .
  • Power analysis : Predefine sample sizes (e.g., n ≥ 3 biological replicates) to ensure statistical rigor .

Q. Tables

Table 1. Key Molecular Properties of this compound

PropertyValueReference
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
CAS Number6483-15-4
Primary TargetsPI3K/Akt, NF-κB, HERG K+

Table 2. Standard Assays for this compound Research

Assay TypeProtocol SummaryKey Outcomes
CCK-8 Proliferation Seed cells in 96-well plates; treat for 48h; measure OD450nmIC50 values
Flow Cytometry PI/Annexin V staining; analyze via FACSApoptosis/G0-G1 ratios
Western Blot Extract proteins; probe with Akt/p-Akt antibodiesPathway activation

Properties

IUPAC Name

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGFPTSOPGCENQ-JLNYLFASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

78003-71-1 (hydrobromide)
Record name Sophocarpine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90215126
Record name Sophocarpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6483-15-4
Record name (-)-Sophocarpine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6483-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sophocarpine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sophocarpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6483-15-4
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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